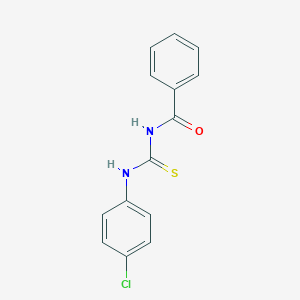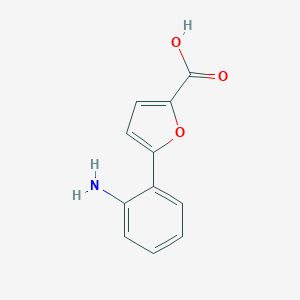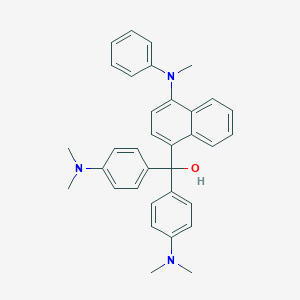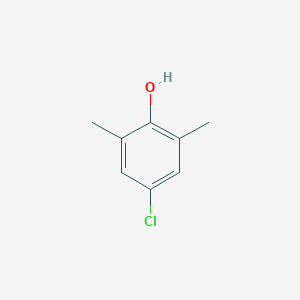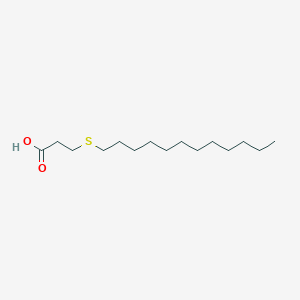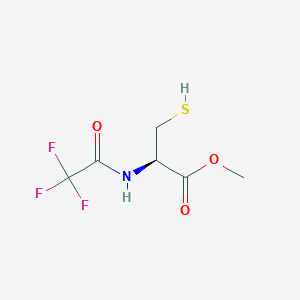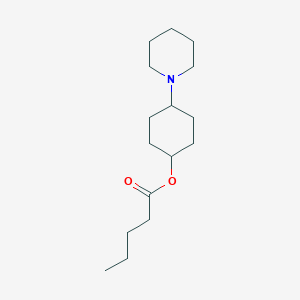![molecular formula C18H16N2Se2 B074030 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole CAS No. 1160-39-0](/img/structure/B74030.png)
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole, also known as MMID, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMID is a derivative of indole, a naturally occurring compound found in many plants and animals. MMID has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole is not fully understood, but it is believed to involve the activation of the Keap1-Nrf2 pathway. This pathway plays a critical role in regulating cellular responses to oxidative stress and inflammation. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to activate Nrf2, which leads to the upregulation of antioxidant and detoxification enzymes.
生化学的および生理学的効果
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to decrease the production of reactive oxygen species and inflammatory cytokines. In animal studies, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to protect against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole in lab experiments is its potential as a fluorescent probe. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have fluorescence properties, which makes it useful in bioimaging applications. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. One limitation of using 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole in lab experiments is its low solubility in water, which may limit its use in certain assays.
将来の方向性
There are several future directions for research on 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole. One area of interest is its potential as a chemopreventive agent. Further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have potential as a fluorescent probe in bioimaging applications. Future research could focus on optimizing its fluorescent properties for use in different imaging techniques. Finally, more studies are needed to fully understand the mechanism of action of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole and its potential applications in the treatment of various diseases.
合成法
The synthesis of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been achieved using several methods. One of the most common methods involves the reaction of 1-methylindole with diselenide in the presence of a catalyst. Another method involves the reaction of 1-methylindole with a selenium reagent, followed by the addition of an electrophile. The yield of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole varies depending on the method used, but it is typically in the range of 30-50%.
科学的研究の応用
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has also been studied for its potential as a chemopreventive agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been studied for its potential as a fluorescent probe in bioimaging applications.
特性
CAS番号 |
1160-39-0 |
|---|---|
製品名 |
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole |
分子式 |
C18H16N2Se2 |
分子量 |
418.3 g/mol |
IUPAC名 |
1-methyl-3-[(1-methylindol-3-yl)diselanyl]indole |
InChI |
InChI=1S/C18H16N2Se2/c1-19-11-17(13-7-3-5-9-15(13)19)21-22-18-12-20(2)16-10-6-4-8-14(16)18/h3-12H,1-2H3 |
InChIキー |
DOWRVEDXCBXBQA-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)[Se][Se]C3=CN(C4=CC=CC=C43)C |
正規SMILES |
CN1C=C(C2=CC=CC=C21)[Se][Se]C3=CN(C4=CC=CC=C43)C |
同義語 |
Bis(1-methyl-1H-indol-3-yl) perselenide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



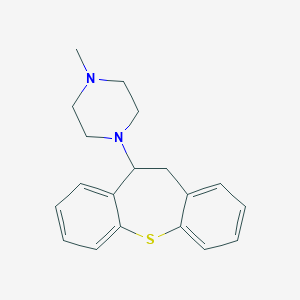
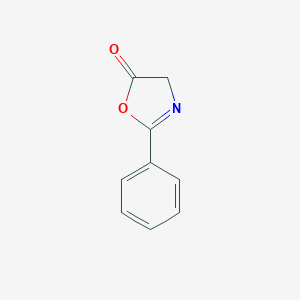
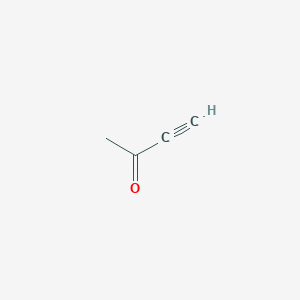
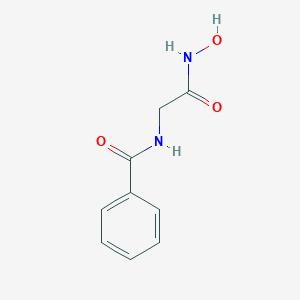
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)
